molecular formula C8H6FNS B1312675 2-Fluoro-6-(methylthio)benzonitrile CAS No. 119584-71-3

2-Fluoro-6-(methylthio)benzonitrile

Cat. No. B1312675
M. Wt: 167.21 g/mol
InChI Key: SRKIJSXUFKQFPE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylthio)benzonitrile is a chemical compound with the CAS number 119584-71-3 . It is used according to the manufacturer’s directions . It is a fluorinated organic building block used in organic synthesis .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-(methylthio)benzonitrile is C8H6FNS . The structure of this compound can be represented as a benzene ring with a fluoro group (F), a methylthio group (CH3-S-), and a nitrile group (C≡N) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-(methylthio)benzonitrile include a molecular weight of 167.20 . It is a solid at room temperature . The compound is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .

Safety And Hazards

2-Fluoro-6-(methylthio)benzonitrile is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed or in contact with skin . Safety measures include wearing protective equipment, avoiding breathing vapors, and washing thoroughly after handling . In case of ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

2-fluoro-6-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKIJSXUFKQFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463277
Record name 2-fluoro-6-(methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(methylthio)benzonitrile

CAS RN

119584-71-3
Record name 2-fluoro-6-(methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
E Jones-Mensah - 2016 - search.proquest.com
This dissertation describes the development of two synthetic methods based on alumina and dimethylsulfoxide. Chapter 1 describes the 1, 2-regioselective reduction of α, β-unsaturated …
Number of citations: 0 search.proquest.com

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